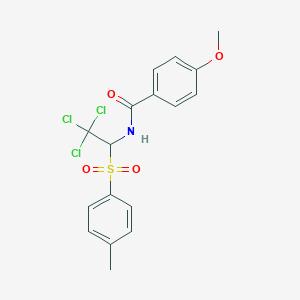

4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide

CAS No.: 305331-13-9

Cat. No.: VC4563436

Molecular Formula: C17H16Cl3NO4S

Molecular Weight: 436.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 305331-13-9 |

|---|---|

| Molecular Formula | C17H16Cl3NO4S |

| Molecular Weight | 436.73 |

| IUPAC Name | 4-methoxy-N-[2,2,2-trichloro-1-(4-methylphenyl)sulfonylethyl]benzamide |

| Standard InChI | InChI=1S/C17H16Cl3NO4S/c1-11-3-9-14(10-4-11)26(23,24)16(17(18,19)20)21-15(22)12-5-7-13(25-2)8-6-12/h3-10,16H,1-2H3,(H,21,22) |

| Standard InChI Key | XWXUWYZHBNBXIE-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)OC |

Introduction

4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide is a synthetic organic compound with the molecular formula C17H16Cl3NO4S and a molecular weight of approximately 436.7 g/mol . This compound is characterized by the presence of a methoxy group, a trichloromethyl group, and a tosyl group attached to a benzamide core. Its unique structure makes it a valuable compound for various research applications, including chemistry, biology, and medicine.

Synthesis of 4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide

The synthesis of this compound typically involves several steps:

-

Starting Materials: The synthesis begins with 4-methoxybenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride.

-

Amidation: The acid chloride is then reacted with 2,2,2-trichloro-1-tosylethylamine in the presence of a base such as triethylamine to form the desired benzamide.

-

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure 4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide.

Biological Activity and Research Applications

This compound has been investigated for its potential biological activities:

-

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

-

Biology: It is explored as a biochemical probe to study enzyme activity and protein interactions.

-

Medicine: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The trichloromethyl and tosyl groups enhance the compound's binding affinity and specificity, allowing it to modulate the activity of these targets.

Comparison with Similar Compounds

4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide is distinct due to its tosyl group, which imparts unique chemical reactivity and biological activity compared to similar compounds like 4-methoxy-N-(2,2,2-trichloro-1-p-tolylsulfanylamino-ethyl)-benzamide and 4-methoxy-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourea)-ethyl)-benzamide.

Data Table: Antiviral Activity of Related Compounds

| Compound Name | IC50 (µM) | SI (Selectivity Index) | Target Virus |

|---|---|---|---|

| IMB-0523 (related derivative) | 1.99 | 58 | HBV (wild-type) |

| IMB-0523 (drug-resistant variant) | 3.30 | 52 | HBV (resistant) |

This table illustrates the antiviral potency of a related compound, highlighting the potential for structural modifications to enhance biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume